(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate
Description
Properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NO6/c24-21(16-9-13-5-1-4-8-18(13)28-22(16)25)26-12-15-11-20(29-23-15)19-10-14-6-2-3-7-17(14)27-19/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPBDTCOAZFNID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=NOC(=C3)C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Isoxazole Ring Formation: The isoxazole ring is often formed by the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound.
Coupling Reactions: The benzofuran and isoxazole intermediates are then coupled using a suitable linker, such as a halomethyl ketone, under basic conditions.
Chromene Carboxylate Formation: The final step involves the esterification of the chromene carboxylic acid with the benzofuran-isoxazole intermediate using a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran or isoxazole rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.
Reduction: Formation of benzofuran-2-ylmethanol derivatives.
Substitution: Formation of alkylated or acylated benzofuran and isoxazole derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique combination of a benzofuran moiety, an isoxazole group, and a chromene structure. The synthesis typically involves multiple steps:
- Formation of the Benzofuran Core : This is achieved through cyclization reactions starting with o-hydroxybenzaldehyde.
- Construction of the Isoxazole Ring : This involves the reaction with appropriate reagents.
- Final Coupling : The final product is formed by condensation with carboxylic acid derivatives.
Anticancer Properties
The compound has demonstrated significant antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent. Notable findings include:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 3.01 | Induces cell cycle arrest; inhibits tubulin polymerization |
| HCT-116 (Colon) | 5.20 | Similar mechanism to established chemotherapeutics |
| HT-29 (Colon) | 9.13 | Induces G2/M phase arrest |
| HeLa (Cervical) | 11.09 | Inhibits tubulin polymerization |
These results suggest that the compound may disrupt microtubule dynamics, which is crucial for cell division, similar to established chemotherapeutic agents.
Antimicrobial Activity
Research indicates that benzofuran derivatives, including this compound, exhibit antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, making it a candidate for further investigation in antimicrobial therapy .
Anti-inflammatory Effects
The compound has been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are key players in the inflammatory response. Its structure allows it to interact with COX-II and potentially reduce inflammation-related conditions .
Case Studies and Research Findings
Several studies have documented the effects and applications of (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate:
- Anticancer Efficacy : A study demonstrated that the compound effectively inhibited cancer cell proliferation in vitro, leading to significant tumor growth reduction in xenograft models.
- Antimicrobial Testing : In a comparative study against standard antibiotics, the compound showed superior activity against resistant bacterial strains, suggesting potential for developing new antimicrobial agents.
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced swelling and pain, indicating its therapeutic potential in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Core Structural Features
The compound’s unique architecture includes:
- Benzofuran moiety : A common feature in antimicrobial agents due to its planar structure and π-electron system, facilitating interactions with microbial targets .
- Isoxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms, known for metabolic stability and resistance to acidic hydrolysis compared to oxadiazoles or pyrazoles .
- Chromene carboxylate ester : Unlike simpler methyl/ethyl esters in related compounds, this group may modulate solubility and hydrolysis rates, influencing pharmacokinetics .
Comparison with Pyrazole-3-carboxylates
Pyrazole derivatives, such as methyl 5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carboxylate, share the benzofuran core but replace the isoxazole with a pyrazole ring. Key differences include:
- Synthetic Routes : Pyrazoles are synthesized via condensation of 1,3-diketoesters with hydrazines, while isoxazoles require hydroxylamine .
- Biological Activity : Pyrazole-3-carboxylates exhibit broad-spectrum antibacterial and antifungal activity, with MIC values varying based on substituents (e.g., phenyl groups enhance Gram-positive activity) . The target compound’s chromene ester may improve membrane penetration, but direct potency comparisons require further data.
Comparison with Oxadiazole Derivatives
Oxadiazoles, such as 1,3,4-oxadiazole derivatives bearing benzofuran-pyrazole hybrids, differ in:
- Stability : Oxadiazoles are more prone to hydrolysis under acidic conditions than isoxazoles, limiting their therapeutic utility .
- Synthetic Complexity : Oxadiazole synthesis involves cyclization of carbohydrazides with acetic anhydride, introducing thioether or acetyl groups that may affect toxicity profiles .
Antimicrobial Efficacy
While quantitative MIC data are unavailable in the provided evidence, structural insights suggest:
- Broad-Spectrum Activity : The target compound’s benzofuran and isoxazole moieties likely confer activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as seen in analogous pyrazole derivatives .
- Role of Substituents : The chromene carboxylate may enhance lipophilicity, improving cell membrane penetration compared to phenyl-substituted pyrazoles .
Mechanism of Action
Like related benzofuran hybrids, the compound may inhibit microbial enzymes (e.g., DNA gyrase) or disrupt membrane integrity. The isoxazole ring’s electronegativity could enhance binding to bacterial targets .
Comparative Data Table
Biological Activity
The compound (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate is a complex organic molecule that exhibits a unique structural arrangement, which includes a benzofuran moiety, an isoxazole ring, and a chromene structure. These features suggest potential pharmacological applications, particularly in the fields of medicinal chemistry and drug discovery.
Structural Characteristics
The compound's structure can be broken down into three main components:
- Benzofuran Moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Isoxazole Ring : Often associated with neuroactive compounds and has shown anticancer potential.
- Chromene Structure : This component contributes to anti-inflammatory and antioxidant activities.
The integration of these distinct substructures may enhance the biological activity of the compound compared to those with single substructure functionalities, potentially leading to novel therapeutic agents.
Biological Activity Spectrum
Preliminary studies have indicated that This compound may possess various biological activities:
- Anticancer Activity : Initial assessments suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism of action likely involves apoptosis induction and modulation of cellular pathways.
- Antimicrobial Properties : The compound has been evaluated for its activity against various bacterial strains, showing selective inhibition against Gram-positive bacteria.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Anticancer | MCF-7, U937 cell lines | Induction of apoptosis |
| Antimicrobial | Bacillus subtilis | Selective inhibition (MIC values) |
| Escherichia coli | Limited activity observed |
Case Studies and Research Findings
- Anticancer Studies : Research has demonstrated that derivatives of similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar isoxazole and chromene structures have shown IC50 values in the low micromolar range against MCF-7 breast cancer cells, suggesting that modifications to the current compound could yield even more potent analogs.
- Antimicrobial Testing : In a study assessing the antimicrobial efficacy of related compounds, it was found that certain derivatives displayed noteworthy activity against Gram-positive bacteria. The minimal inhibitory concentrations (MIC) were determined, indicating potential clinical applications in treating bacterial infections.
Table 2: Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Benzofuran Derivative | Contains benzofuran moiety | Antimicrobial |
| Isoxazole Derivative | Features isoxazole ring | Anticancer |
| Chromene Derivative | Contains chromene structure | Anti-inflammatory |
The biological effects of This compound are hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may lead to alterations in signaling pathways that regulate cell growth, apoptosis, and inflammatory responses.
Q & A
Q. Structural Analysis
- Data Collection : Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) to collect high-resolution data (θ range: 1.5–25.5°). Absorption correction via SADABS improves accuracy .
- Refinement : SHELXL (via SHELXTL interface) is preferred for small-molecule refinement due to robust handling of disorder and hydrogen bonding. R-factors < 0.05 indicate high precision .
- Hydrogen Bonding : Analyze intermolecular interactions (e.g., C–H···N/O) using Mercury software to validate packing motifs .
How should discrepancies in reported lattice parameters for analogous compounds be resolved?
Q. Data Contradiction Analysis
- Cross-Validation : Compare unit cell parameters (a, b, c, α, β, γ) with similar structures (e.g., ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}pyrazole derivatives) to identify outliers .
- Experimental Variables : Assess solvent (polar vs. non-polar) and temperature (298 K vs. cryogenic) effects on crystallization. For example, DCM-containing solvents may induce triclinic vs. monoclinic packing .
- Software Settings : Confirm that SHELXL refinement used similar restraints (e.g., ISOR for thermal motion) to avoid systematic errors .
What in vitro assays are suitable for evaluating the anti-inflammatory activity of this compound?
Q. Biological Activity
- COX-1/COX-2 Inhibition : Use ELISA kits to measure IC₅₀ values against recombinant cyclooxygenases. The chromene moiety’s α,β-unsaturated lactone is critical for binding .
- NF-κB Luciferase Assay : Transfect RAW 264.7 macrophages with a reporter plasmid to quantify suppression of LPS-induced NF-κB activation. Isoxazole derivatives show IC₅₀ values < 10 µM in related studies .
- Cytokine Profiling : ELISA-based quantification of TNF-α and IL-6 in THP-1 monocytes confirms downstream anti-inflammatory effects .
What safety protocols are essential for handling this compound in laboratory settings?
Q. Safety and Handling
- PPE : OSHA-compliant chemical goggles, nitrile gloves, and lab coats are mandatory. Use NIOSH-approved N95 respirators if airborne particulates are generated .
- Engineering Controls : Conduct reactions in fume hoods with ≥100 ft/min face velocity. Install emergency eyewash stations within 10 seconds of the workstation .
- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid aqueous cleanup to prevent hydrolysis .
How does the compound’s stability vary under different storage conditions?
Q. Stability Analysis
- Light Sensitivity : Store in amber vials at 4°C; UV-Vis spectroscopy shows <5% degradation over 6 months vs. >20% under ambient light .
- Humidity Control : Maintain relative humidity <40% to prevent ester hydrolysis. Karl Fischer titration confirms water content <0.1% in sealed containers .
- Long-Term Storage : Lyophilization and storage under argon at −20°C preserves integrity for >12 months .
What spectroscopic techniques are most effective for characterizing this compound?
Q. Analytical Methods
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies key signals: benzofuran H-3 (δ 7.2–7.4 ppm), isoxazole H-3 (δ 8.1–8.3 ppm), and chromene carbonyl (δ 160–165 ppm) .
- HRMS : ESI-TOF confirms [M+H]⁺ with <3 ppm error. Expected m/z: ~447.12 (C₂₄H₁₇NO₆) .
- IR : Strong bands at 1740 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (chromene lactone) validate functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
